Pentyl decanoate
Overview
Description
Pentyl decanoate, also known as decanoic acid pentyl ester, is an organic compound belonging to the ester family. It is formed by the esterification of decanoic acid with pentanol. Esters are known for their pleasant odors and are often used in the fragrance and flavoring industries. This compound is no exception, contributing to the fruity and floral notes in various products.
Mechanism of Action
Target of Action
Pentyl decanoate, also known as amyl decanoate, is a biochemical . .
Mode of Action
As an ester, it can undergo hydrolysis, a reaction catalyzed by either an acid or a base . This process splits the ester bond, resulting in the formation of an alcohol and a carboxylic acid .
Biochemical Pathways
This compound belongs to the class of organic compounds known as fatty acid esters . These compounds are carboxylic ester derivatives of a fatty acid
Pharmacokinetics
Pharmacokinetics and pharmacodynamics operate in a partnership that can be used to maximize a drug’s potential for increasing treatment efficacy, reducing side effects, and minimizing drug interactions .
Result of Action
The hydrolysis of esters, such as this compound, results in the formation of an alcohol and a carboxylic acid .
Biochemical Analysis
Biochemical Properties
Pentyl decanoate interacts with various biomolecules in biochemical reactions. As an ester, it is a derivative of a carboxylic acid, where the hydrogen atom of the hydroxyl group has been replaced with an alkyl group . The nature of these interactions is largely determined by the structure of the molecule, which includes a carboxylic acid portion and an alcohol portion .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with other biomolecules at the molecular level. As an ester, it is formed when a carboxylic acid reacts with an alcohol . This process could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in metabolic pathways as a fatty acid ester It may interact with enzymes or cofactors and could potentially affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentyl decanoate is typically synthesized through the esterification reaction between decanoic acid and pentanol. The reaction is catalyzed by an acid, commonly sulfuric acid, and involves heating the reactants to facilitate the formation of the ester. The general reaction is as follows:
Decanoic Acid+PentanolH2SO4Pentyl Decanoate+Water
Industrial Production Methods: In an industrial setting, the esterification process is carried out in large reactors where decanoic acid and pentanol are mixed in the presence of an acid catalyst. The reaction mixture is heated under reflux to drive the reaction to completion. The resulting ester is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Pentyl decanoate, like other esters, can undergo several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into decanoic acid and pentanol.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and an acid or base catalyst.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products Formed:
Hydrolysis: Decanoic acid and pentanol.
Transesterification: A different ester and an alcohol.
Reduction: Alcohols corresponding to the ester.
Scientific Research Applications
Pentyl decanoate has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its role in the metabolism of esters in biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with various active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer chemistry.
Comparison with Similar Compounds
Ethyl Decanoate: Formed by the esterification of decanoic acid with ethanol.
Butyl Decanoate: Formed by the esterification of decanoic acid with butanol.
Hexyl Decanoate: Formed by the esterification of decanoic acid with hexanol.
Comparison: Pentyl decanoate is unique in its specific combination of decanoic acid and pentanol, which gives it distinct physical and chemical properties compared to other esters. For example, its boiling point, solubility, and odor profile differ from those of ethyl decanoate, butyl decanoate, and hexyl decanoate. These differences make this compound suitable for specific applications in the fragrance and flavor industries where a particular scent or flavor profile is desired.
Properties
IUPAC Name |
pentyl decanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O2/c1-3-5-7-8-9-10-11-13-15(16)17-14-12-6-4-2/h3-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYFCELTJPRWBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208064 | |
Record name | Pentyl decanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00208064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
167.00 °C. @ 20.00 mm Hg | |
Record name | Pentyl decanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037306 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5933-87-9 | |
Record name | Pentyl decanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5933-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentyl decanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005933879 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentyl decanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00208064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentyl decanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.166 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Pentyl decanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037306 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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